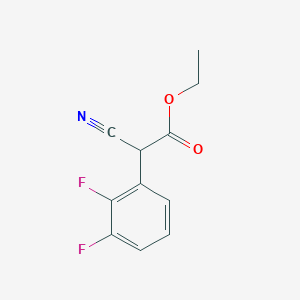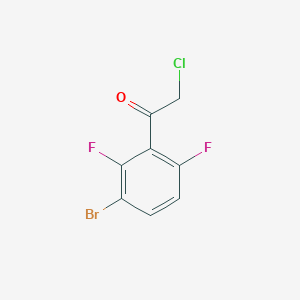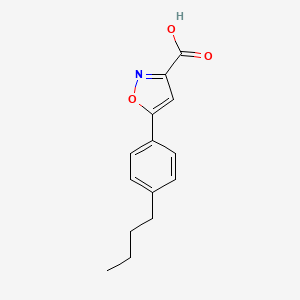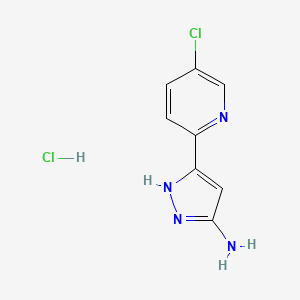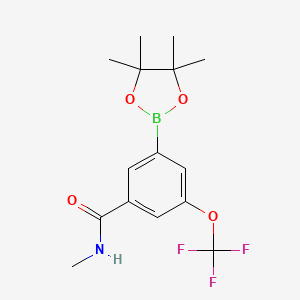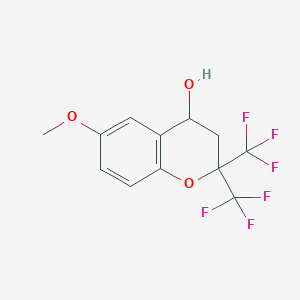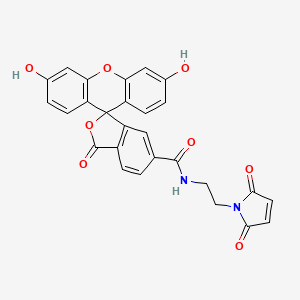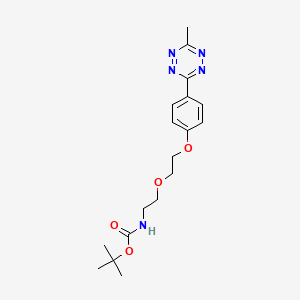
Methyltetrazine-PEG2-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-PEG2-NH-Boc is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is used in various chemical and biological applications, particularly in the field of click chemistry. The compound consists of a methyltetrazine group, a PEG2 spacer, and a Boc-protected amine group. Methyltetrazine is known for its ability to undergo rapid and selective reactions with trans-cyclooctene (TCO) derivatives, making it a valuable tool in bioorthogonal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG2-NH-Boc typically involves the following steps:
Preparation of PEG2 Linker: The PEG2 linker is synthesized by the ring-opening polymerization of ethylene oxide using methanol or water as an initiator.
Attachment of Methyltetrazine: The methyltetrazine group is introduced by reacting the PEG2 linker with a methyltetrazine derivative under suitable conditions.
Boc Protection: The amine group is protected using tert-butyl carbamate (Boc) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and stored under specific conditions to maintain stability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-PEG2-NH-Boc undergoes various chemical reactions, including:
Click Reactions: Reacts rapidly with TCO derivatives in bioorthogonal click chemistry.
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Click Reactions: Typically performed in aqueous or organic solvents without the need for a catalyst.
Deprotection: Boc group removal is achieved using trifluoroacetic acid (TFA) under mild conditions.
Major Products
Click Reactions: Formation of stable covalent bonds with TCO derivatives, resulting in labeled biomolecules.
Deprotection: Free amine derivative of Methyltetrazine-PEG2.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-PEG2-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras).
Biology: Employed in bioorthogonal labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors.
Wirkmechanismus
The primary mechanism of action of Methyltetrazine-PEG2-NH-Boc involves its ability to undergo rapid and selective click reactions with TCO derivatives. This reaction is highly specific and occurs under mild conditions, making it suitable for use in live-cell imaging and other biological applications .
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-PEG2-NH-Boc can be compared with other similar compounds, such as:
Methyltetrazine-PEG8-NH-Boc: Contains a longer PEG spacer, which can improve water solubility and reduce aggregation of labeled proteins.
Methyltetrazine-PEG24-NH-Boc: Features an even longer PEG spacer, providing greater flexibility and distance between functional groups.
DBCO-PEG-NH-Boc: Utilizes a dibenzocyclooctyne (DBCO) group instead of methyltetrazine, offering an alternative click chemistry approach.
This compound is unique due to its optimal balance between spacer length and reactivity, making it a versatile tool in various applications.
Eigenschaften
Molekularformel |
C18H25N5O4 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C18H25N5O4/c1-13-20-22-16(23-21-13)14-5-7-15(8-6-14)26-12-11-25-10-9-19-17(24)27-18(2,3)4/h5-8H,9-12H2,1-4H3,(H,19,24) |
InChI-Schlüssel |
YVTJEXPXAJDRSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
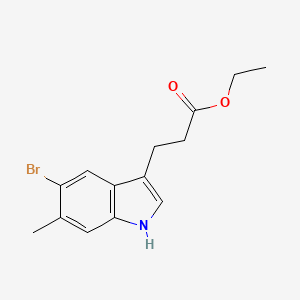
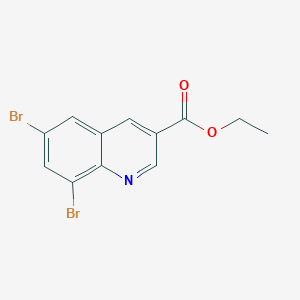
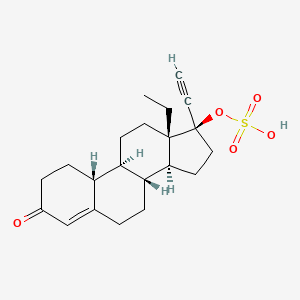
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
